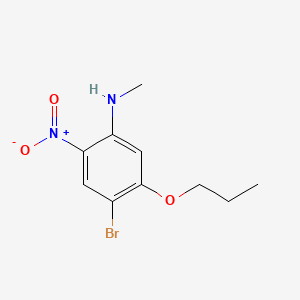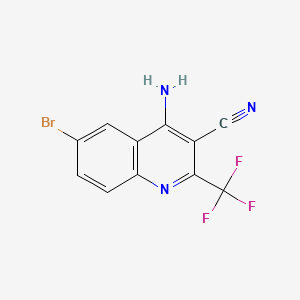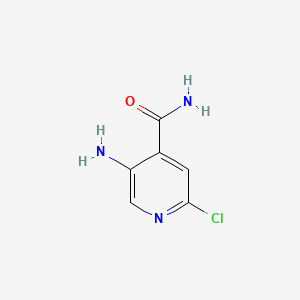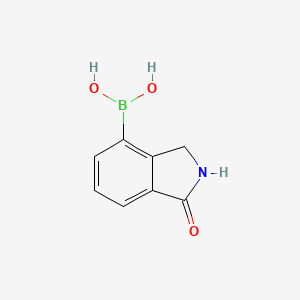
ISOINDOLIN-1-ONE-4-BORONIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ISOINDOLIN-1-ONE-4-BORONIC ACID is a heterocyclic compound that features a boronic acid functional group attached to an isoindolinone core. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the boronic acid group allows for versatile reactivity, making it a valuable building block in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOINDOLIN-1-ONE-4-BORONIC ACID typically involves the formation of the isoindolinone core followed by the introduction of the boronic acid group. One common method includes the use of ultrasonic irradiation to prepare 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides. This method is noted for its high efficiency and yields . Another approach involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides, followed by reduction .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the treatment of 2-alkynylbenzoic acids with primary amines, which leads to the formation of hydroxyisoindolinones . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: ISOINDOLIN-1-ONE-4-BORONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The boronic acid group allows for substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
ISOINDOLIN-1-ONE-4-BORONIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Industry: It is utilized in the production of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of ISOINDOLIN-1-ONE-4-BORONIC ACID involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), a key regulator of the cell cycle. Molecular docking studies have shown that the compound can form stable interactions with active amino acid residues of CDK7, suggesting its potential as an anti-cancer agent . The binding interactions are primarily facilitated by hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
ISOINDOLIN-1-ONE-4-BORONIC ACID can be compared with other similar compounds such as:
Indole derivatives: These compounds also feature a heterocyclic core and are widely used in medicinal chemistry.
Isoindoline-1,3-dione derivatives: These compounds share a similar core structure and have applications in pharmaceuticals and materials science.
Boronic acids: General boronic acids are used in various cross-coupling reactions and have broad applications in organic synthesis.
Uniqueness: The uniqueness of this compound lies in its combination of the isoindolinone core with a boronic acid functional group, providing a versatile platform for chemical modifications and applications in diverse fields.
Properties
IUPAC Name |
(1-oxo-2,3-dihydroisoindol-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c11-8-5-2-1-3-7(9(12)13)6(5)4-10-8/h1-3,12-13H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRHIAVTCMPJDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2CNC(=O)C2=CC=C1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)
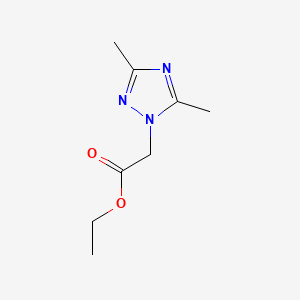
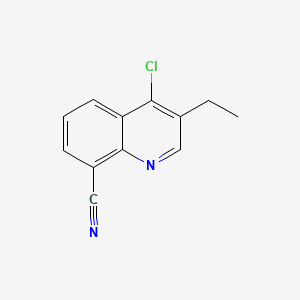
![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)
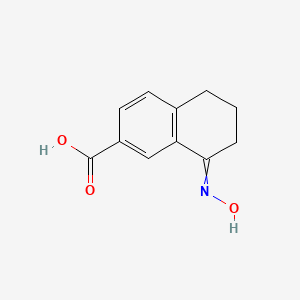
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, (2-exo,3-endo)- (9CI)](/img/new.no-structure.jpg)
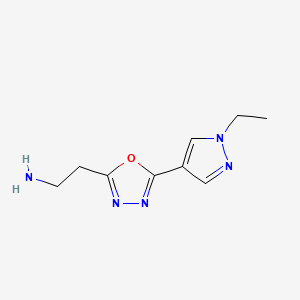
![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)

